molecular formula C14H17NO4S B2981492 (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate CAS No. 1934583-18-2

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B2981492
CAS No.: 1934583-18-2
M. Wt: 295.35
InChI Key: WNWCHQMTCOQLPO-UHFFFAOYSA-N
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Description

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: . It is characterized by the presence of a cyanotetrahydropyran ring and a methylbenzenesulfonate group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran derivatives with cyanide and methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Formation of Tetrahydropyran Derivative: The starting material, tetrahydropyran, is first converted into its derivative form.

  • Cyanation: The derivative is then treated with a cyanide source to introduce the cyano group.

  • Sulfonation: Finally, the cyano derivative is reacted with methylbenzenesulfonic acid to produce the final product.

Chemical Reactions Analysis

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: The sulfonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as ketones and aldehydes.

  • Reduction: Amines, specifically primary amines.

  • Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfonate group can serve as a leaving group in nucleophilic substitution reactions. These interactions can modulate biological processes and lead to the formation of various products.

Comparison with Similar Compounds

(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: is unique due to its specific structural features. Similar compounds include:

  • Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: Lacks the cyano group.

  • 4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: Similar structure but different substituents on the pyran ring.

  • 4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: Different functional groups attached to the pyran ring.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(4-cyanooxan-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-12-2-4-13(5-3-12)20(16,17)19-11-14(10-15)6-8-18-9-7-14/h2-5H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWCHQMTCOQLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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